C.I. Acid orange 78
CAS No.: 12234-92-3
Cat. No.: VC0227692
Molecular Formula: C20H24O6
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 12234-92-3 |
---|---|
Molecular Formula | C20H24O6 |
Molecular Weight | 0 |
Introduction
Reactive Orange 78: Properties and Applications
Chemical Identity
Reactive Orange 78 (CAS No. 71902-15-3) is a bright orange dye with the molecular formula C20H20N3NaO11S3 and a molecular weight of 597.56 . This compound is also known by synonyms including Reactive Orange 72 (C.I. 17754) and 2-Naphthalenesulfonic acid, 7-(acetylamino)-4-hydroxy-3-[2-[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-, sodium salt (1:2) .
Physical Properties
Reactive Orange 78 appears as a bright orange powder with significant water solubility, reaching approximately 300 g/L at 30°C . This high solubility makes it suitable for aqueous dyeing applications, particularly in textile processing.
Application in Textile Industry
This dye is primarily used for dyeing cotton fabrics and is particularly suitable for discharge printing techniques . The reactive nature of the dye allows it to form covalent bonds with the fiber substrate, contributing to its fastness properties.
Fastness Properties
The performance characteristics of Reactive Orange 78 include impressive fastness properties, as illustrated in the following table:
Standard | Light Fastness | Oxygen Bleaching | Perspiration Fastness | Soaping |
---|---|---|---|---|
Fading | Stain | Fading | Stain | Fading |
ISO | 5 | 5 | 5 | 5 (70°C) |
The high rating of 5 across multiple fastness tests indicates excellent resistance to fading and staining under various conditions, including exposure to light, oxygen bleaching, and perspiration .
Comparative Analysis with Other Orange Dyes
C.I. Acid Orange 10
C.I. Acid Orange 10 (CAS No. 1936-15-8, Colour Index No. 16230) is a monoazo textile dye with the molecular formula corresponding to 7-hydroxy-8-(phenylazo)-1,3-naphthalenedisulfonic acid, disodium salt, and a molecular weight of 452.37 . Unlike the reactive dyes, acid dyes like C.I. Acid Orange 10 bind to fibers through ionic interactions rather than covalent bonds.
Carcinogenicity Studies of C.I. Acid Orange 10
Extensive research has been conducted on the potential carcinogenic effects of C.I. Acid Orange 10. Studies conducted between 1976 and 1978 involved feeding F344/N rats and B6C3F1 mice with diets containing this compound at various concentrations . The results indicated:
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Male rats showed a marginally increased incidence of liver cell neoplasms at the 3,000 ppm dose level
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A significant decrease in leukemia was observed in both male and female rats in a dose-related trend
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No compound-related neoplastic or nonneoplastic lesions were observed in female rats or mice of either sex
Synthesis Procedures for Orange Dyes
Reaction Parameters
The synthesis of orange dyes typically requires careful control of reaction parameters:
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Temperature control (often below 0°C for diazotization)
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pH maintenance (typically between 3.0-6.0 for coupling reactions)
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Reaction time (typically 1-3 hours for diazotization and 1 hour for coupling)
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Post-processing steps such as filtration, washing, and neutralization
These parameters are crucial for achieving the desired color properties, yield, and purity in the final product.
Chemical Structure-Property Relationships
Structural Features of Orange Dyes
Without specific information on C.I. Acid Orange 78, we can note that orange azo dyes typically contain:
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Azo linkages (-N=N-) that contribute to the orange color
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Sulfonic acid groups (-SO3H) in acid dyes that enhance water solubility
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Reactive groups in reactive dyes that enable covalent bonding to substrates
The specific shade and intensity of the orange color are influenced by the nature of the coupling components and the presence of electron-donating or electron-withdrawing substituents on the aromatic rings.
Structure-Fastness Relationships
The excellent fastness properties observed in Reactive Orange 78 (light fastness, wash fastness, etc.) are likely attributable to its specific molecular structure and the covalent bonds it forms with fiber substrates . In contrast, acid dyes typically show lower wash fastness due to their ionic binding mechanism.
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